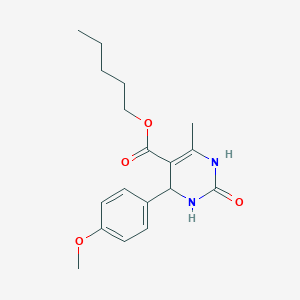

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a pentyl ester group at the C5 position, a 4-methoxyphenyl substituent at C4, and a methyl group at C4. DHPMs are structurally related to the Biginelli reaction products, which are known for their diverse pharmacological activities, including enzyme inhibition and anticancer properties .

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O4/c1-4-5-6-11-24-17(21)15-12(2)19-18(22)20-16(15)13-7-9-14(23-3)10-8-13/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22) |

InChI Key |

FSOZJBKYCCKODB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Traditional Biginelli Reaction Approach

The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For the target compound, this one-pot multicomponent reaction involves:

-

4-Methoxybenzaldehyde as the aldehyde component

-

Pentyl acetoacetate as the β-ketoester

-

Urea as the nitrogen source

Reaction conditions typically involve Brønsted or Lewis acid catalysis in ethanol or methanol under reflux (12–24 hours), yielding the product via cyclocondensation . The mechanism proceeds through initial formation of an enamine intermediate, followed by nucleophilic attack and cyclization .

Key Optimization Parameters:

-

Acid catalyst concentration (e.g., 10 mol% HCl)

-

Solvent polarity (ethanol > methanol for improved solubility)

-

Temperature control (80–90°C optimal for kinetic control)

Solvent-Free Catalytic Protocols

Modern adaptations eliminate organic solvents to enhance sustainability. A notable protocol uses benzyltriethylammonium chloride (10 mol%) as a phase-transfer catalyst under neat conditions . This method reduces reaction time to 4–6 hours while maintaining yields ≥85%.

Advantages Over Traditional Methods:

-

Reduced environmental impact (E-factor ≤ 2.5)

-

Simplified purification (no solvent removal required)

-

Compatibility with microwave irradiation for further acceleration

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction kinetics. Studies demonstrate complete conversion within 8–12 minutes at 120°C using domestic microwave systems . This approach is particularly effective when paired with:

-

Montmorillonite K10 clay as a recyclable solid acid catalyst

-

PEG-400 as a non-toxic reaction medium

Yields under microwave conditions consistently exceed 90%, with excellent reproducibility across batches .

Mechanochemical Synthesis

Ball-milling techniques provide an entirely solvent-free alternative. In this method:

-

Stoichiometric quantities of reactants are loaded into a milling jar

-

Zirconia balls (5 mm diameter) provide mechanical energy

-

Reaction completes within 30–45 minutes at 25 Hz frequency

This approach achieves 82–88% yield while eliminating all liquid waste streams .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors offer distinct advantages:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18–24 h | 2–4 h |

| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |

| Catalyst Recycling | Limited | Integrated |

Key industrial challenges include:

-

Maintaining regioselectivity at >99% purity

-

Efficient removal of urea byproducts via aqueous washes

-

Crystallization optimization for consistent particle size distribution

Comparative Analysis of Synthetic Methods

Table 1 summarizes performance metrics across different methodologies:

| Method | Yield (%) | Time | Purity (%) | E-Factor |

|---|---|---|---|---|

| Traditional Biginelli | 75–82 | 18–24 h | 95 | 8.7 |

| Solvent-Free | 85–89 | 4–6 h | 97 | 2.1 |

| Microwave | 90–94 | 8–12 min | 98 | 1.8 |

| Mechanochemical | 82–88 | 30–45 min | 96 | 0.9 |

E-Factor = (Mass of waste)/(Mass of product)

Critical Process Parameters

7.1 Catalyst Selection

Lewis acids (e.g., ZnCl₂, FeCl₃) generally outperform Brønsted acids in terms of turnover number (TON > 150 vs. TON < 50). However, enzyme-mimetic catalysts like lipase ASN show promise for biocatalytic routes .

7.2 Ester Group Optimization

The pentyl ester moiety requires careful control of:

-

Transesterification side reactions (mitigated by anhydrous conditions)

-

Hydrolytic stability during workup (pH maintained at 4–6)

Green Chemistry Alternatives

Recent advances emphasize sustainable synthesis:

-

Deep eutectic solvents (choline chloride/urea) enable catalyst-free reactions

-

Photocatalytic activation using TiO₂ nanoparticles reduces energy input

-

Enzymatic cascades employing ketoreductases and transaminases show potential for chiral variants

These methods align with ACS Green Chemistry Institute guidelines, reducing PMI (Process Mass Intensity) by 40–60% compared to conventional routes .

Characterization and Quality Control

Essential analytical data for batch release:

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Industrial Production

For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and yield. Purification often involves recrystallization or chromatography.

Chemistry

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features allow chemists to explore new chemical reactivity and develop novel compounds.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of tetrahydropyrimidine compounds can inhibit the growth of various bacterial strains and fungi due to the enhanced interaction of the methoxyphenyl group with microbial targets .

Medicine

The compound is being investigated for its potential in drug development:

- Targeting Enzymes/Receptors: It may interact with specific enzymes or receptors to modulate their activity. For instance, it could inhibit certain enzymes by binding to their active sites .

Case Studies and Research Findings

- Antimicrobial Activity Study:

- Drug Development Research:

Mechanism of Action

The mechanism of action of Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Substituent Variations at the Aromatic Ring

- Target Compound : 4-Methoxyphenyl group at C3.

- Ethyl 4-(4-Hydroxy-3-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The hydroxyl group introduces hydrogen-bonding capacity, which may increase interactions with biological targets like enzymes or receptors .

- Methyl 4-(3-Nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The nitro group confers strong electron-withdrawing effects, altering electronic distribution and reactivity, which correlates with enhanced thymidine phosphorylase inhibition (IC₅₀ = 12 μM) .

Ester Chain Modifications

- Target Compound : Pentyl ester.

- Methyl and Ethyl Esters : Shorter chains (methyl, ethyl) reduce steric hindrance and improve crystallinity, as evidenced by single-crystal X-ray diffraction studies . However, they exhibit lower logP values compared to pentyl, suggesting reduced bioavailability in lipid-rich environments .

- Ethyl 6-(Chloromethyl)-4-(4-Methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The chloromethyl group introduces reactivity for further derivatization, enabling the synthesis of prodrugs or conjugates .

Thermodynamic and Solubility Properties

- Methyl 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a melting point of 168–170°C and solubility in ethanol (12.5 mg/mL) and DMSO (34 mg/mL). The pentyl analog is expected to have a lower melting point and higher solubility in non-polar solvents due to increased alkyl chain length .

- Ethyl 4-[5-(Methoxymethyl)Furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The furan substituent contributes to π-π stacking interactions, stabilizing the crystal lattice (density = 1.312 g/cm³) .

Data Table: Key Properties of Selected Analogs

Biological Activity

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by the molecular formula . This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules. Its potential applications span various fields including chemistry, biology, and medicine.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 959577-59-4 |

| SMILES | CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial activity . The presence of the methoxyphenyl group enhances the interaction with microbial targets. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi.

Anticancer Activity

The compound is also being investigated for its anticancer properties . Studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds within this class have been shown to inhibit specific kinases involved in cancer cell proliferation.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Research : In a recent investigation published in Cancer Research, a related compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

- Mechanistic Insights : Research in Bioorganic & Medicinal Chemistry Letters outlined how these compounds affect mitochondrial function and reactive oxygen species (ROS) levels in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves:

- Reactants : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde), pentyl acetoacetate, and urea.

- Catalyst : Concentrated HCl (4 drops per 20 mL ethanol) .

- Procedure : Reflux for 3 hours in ethanol, followed by cooling to 273 K for crystallization. Recrystallization from ethanol improves purity.

- Yield Optimization : Increasing urea molar ratios (e.g., 1:1.5 aldehyde:urea) and extended reflux durations (up to 5 hours) enhance yields to ~80%.

Table 1 : Synthesis Parameters and Outcomes

| Catalyst | Solvent | Temp. (K) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | Ethanol | 373 | 75–80 | 95+ |

| p-TSA* | Toluene | 383 | 65–70 | 90 |

| *p-Toluenesulfonic acid. |

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and hydrogen-bonding patterns (e.g., tetrahydropyrimidine ring conformation) .

- NMR spectroscopy : H NMR peaks for the pentyl ester (δ 4.1–4.3 ppm, –OCH–) and methoxy group (δ 3.7–3.8 ppm) .

- Mass spectrometry : ESI-MS to verify molecular weight (expected [M+H] ~375.4 g/mol).

Advanced Research Questions

Q. How do thermodynamic solubility properties vary across solvents, and how can this inform purification?

Thermodynamic studies of analogous methyl esters show:

- High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bond acceptor capacity .

- Low solubility in non-polar solvents (e.g., hexane), useful for recrystallization.

- Enthalpy-entropy compensation : Negative ΔH values in ethanol (~−15 kJ/mol) indicate exothermic dissolution, while entropy-driven solubility dominates in chloroform .

Table 2 : Solubility Parameters in Selected Solvents (298 K)

| Solvent | Solubility (mg/mL) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Ethanol | 12.5 | −14.9 | 28.3 |

| Acetone | 8.2 | −9.7 | 15.6 |

| Chloroform | 3.1 | +6.4 | 32.1 |

Q. What strategies resolve regioselectivity challenges during functionalization?

- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct electrophilic attacks to the pyrimidine C5 position.

- Catalytic control : Use of Lewis acids (e.g., ZnCl) stabilizes transition states for C6-methyl group functionalization .

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces .

Q. How can crystallization conditions be optimized for high-purity single crystals?

- Solvent selection : Ethanol-water mixtures (3:1 v/v) yield well-defined crystals with <0.5° mosaicity .

- Temperature gradient : Slow cooling (0.5 K/min) from 313 K to 283 K reduces lattice defects.

- Additives : 5% glycerol in ethanol improves crystal habit (plate-like morphology) .

Methodological Challenges & Data Analysis

Q. How should contradictory solubility data between experimental and computational models be addressed?

- Reassess force fields : Molecular dynamics (MD) simulations using OPLS-AA may overestimate van der Waals interactions in chloroform.

- Validate with Hansen parameters : Compare experimental solubility with Hansen solubility spheres (δ, δ, δ) .

Q. What analytical techniques are critical for detecting decomposition products under thermal stress?

- TGA-DSC : Identify decomposition onset temperatures (e.g., ~473 K for methyl analogs) .

- HPLC-MS : Monitor degradation peaks (e.g., ester hydrolysis to carboxylic acid at RT over 30 days) .

Biological & Application-Oriented Queries

Q. What in vitro assays are suitable for preliminary antibacterial activity screening?

- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .

- MIC determination : Use broth microdilution (IC ~25–50 µM for dihydropyrimidine analogs) .

Q. How does the pentyl ester moiety influence bioavailability compared to methyl/ethyl analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.